molecular formula C5H2Cl2IN B1314714 2,6-Dichloro-4-iodopyridine CAS No. 98027-84-0

2,6-Dichloro-4-iodopyridine

Cat. No.: B1314714
CAS No.: 98027-84-0
M. Wt: 273.88 g/mol
InChI Key: NGSKFMPSBUAUNE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-iodopyridine is an organic compound with the molecular formula C5H2Cl2IN. It is a halogenated pyridine derivative, characterized by the presence of chlorine and iodine atoms at the 2, 6, and 4 positions, respectively. This compound is widely used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2,6-dichloropyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-iodopyridine is primarily related to its ability to undergo various chemical transformations. Its halogen atoms make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

  • 2,6-Dichloro-4-bromopyridine
  • 2,6-Dichloro-4-fluoropyridine
  • 2,6-Dichloro-4-chloropyridine

Comparison: 2,6-Dichloro-4-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, fluorine, and chlorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, providing a broader range of synthetic applications .

Properties

IUPAC Name

2,6-dichloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSKFMPSBUAUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471453
Record name 2,6-Dichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98027-84-0
Record name 2,6-Dichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-iodopyridine
Reactant of Route 3
2,6-Dichloro-4-iodopyridine
Reactant of Route 4
2,6-Dichloro-4-iodopyridine
Reactant of Route 5
2,6-Dichloro-4-iodopyridine
Reactant of Route 6
2,6-Dichloro-4-iodopyridine

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